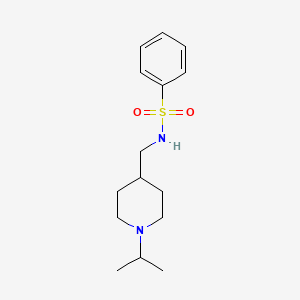

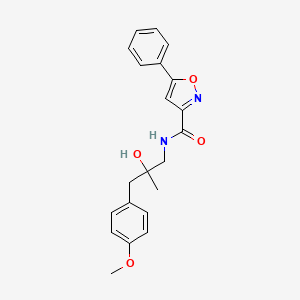

![molecular formula C13H22O3 B2608349 5,5-dimethyl-hexahydro-1'H-spiro[1,3-dioxane-2,2'-pentalene]-5'-ol CAS No. 208347-37-9](/img/structure/B2608349.png)

5,5-dimethyl-hexahydro-1'H-spiro[1,3-dioxane-2,2'-pentalene]-5'-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“5,5-dimethyl-hexahydro-1’H-spiro[1,3-dioxane-2,2’-pentalene]-5’-ol” is a chemical compound with the CAS Number: 92007-37-9 . It has a molecular weight of 224.3 and its IUPAC name is 5’,5’-dimethyltetrahydro-1H-spiro [pentalene-2,2’- [1,3]dioxan]-5 (3H)-one .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H20O3/c1-12(2)7-15-13(16-8-12)5-9-3-11(14)4-10(9)6-13/h9-10H,3-8H2,1-2H3 . This code provides a unique representation of the molecule’s structure.

Physical And Chemical Properties Analysis

Scientific Research Applications

Catalytic Synthesis of Polyoxymethylene Dimethyl Ethers

Polyoxymethylene dimethyl ethers (OME) are promising oxygenated fuels derived from trioxane, which can significantly reduce hazardous emissions in diesel engines due to their lack of C-to-C bonds, thus minimizing soot formation. This enables higher exhaust gas recirculation rates to lower NOx emissions. However, the production process involves trioxane as an expensive intermediate, and the product's equilibrium composition follows a Schulz-Flory distribution, making selective synthesis of specific chain lengths challenging. Research is focused on simplifying these processes through the use of more straightforward reactants, fewer steps, and less energy while exploring efficient catalysts and new reactants for OME acid synthesis. Despite these advances, the detailed mechanisms of these reactions remain poorly understood, highlighting the need for more systematic research in this area (Baranowski, Bahmanpour, & Kröcher, 2017).

Conversion of Biomass to Furan Derivatives

5-Hydroxymethylfurfural (HMF) and its derivatives are crucial platform chemicals that can be derived from plant biomass, offering a renewable alternative to hydrocarbon sources. These compounds are pivotal for producing a wide array of products, including monomers, polymers, porous carbon materials, engine fuels, solvents, pharmaceuticals, and chemicals. The review discusses recent advancements in synthesizing HMF from plant feedstocks and the potential for HMF derivatives in various applications. This work underscores the significant role HMF could play in the 21st century as a primary source of carbon and hydrogen for the chemical industry, with the expectation of a broad expansion in its applications (Chernyshev, Kravchenko, & Ananikov, 2017).

Advances in Spiropyrans/Spirooxazines and FRET Applications

Spiropyrans and spirooxazines are spiro compounds that undergo transformations under various stimuli, resulting in color changes and differing physicochemical properties. These transformations between the ring-closed form (SP), the ring-opened merocyanine (MC) form, and the protonated ring-opened form (MCH) have led to the development of multifunctional materials with applications in sensing, probing, and optical elements. The MC form, in particular, serves as an energy acceptor in fluorescence resonance energy transfer (FRET) processes with fluorescent materials, offering potential for novel, multifunctional materials due to its reversible property changes under suitable stimuli (Xia, Xie, & Zou, 2017).

Spirocyclic Derivatives as Antioxidants

Safety And Hazards

The safety information for this compound includes several hazard statements: H302, H312, H332 . These indicate that the compound is harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name |

(3'aR,6'aS)-5,5-dimethylspiro[1,3-dioxane-2,5'-2,3,3a,4,6,6a-hexahydro-1H-pentalene]-2'-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O3/c1-12(2)7-15-13(16-8-12)5-9-3-11(14)4-10(9)6-13/h9-11,14H,3-8H2,1-2H3/t9-,10+,11? |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZUJXJRMZBEVIL-ZACCUICWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC2(CC3CC(CC3C2)O)OC1)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(COC2(C[C@H]3CC(C[C@H]3C2)O)OC1)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3'aS,6'aR)-5,5-dimethylspiro[1,3-dioxane-2,5'-2,3,3a,4,6,6a-hexahydro-1H-pentalene]-2'-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

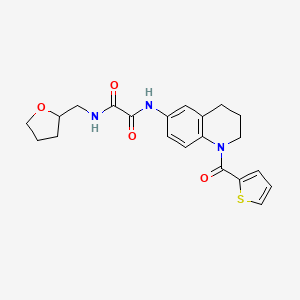

![N-[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-N,1-dimethyl-6-oxopyridazine-3-carboxamide](/img/structure/B2608267.png)

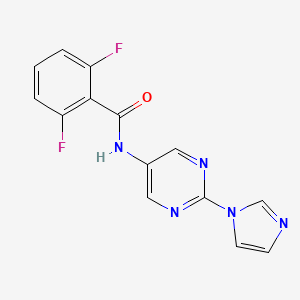

![8-(2-((2,4-dimethylphenyl)amino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2608272.png)

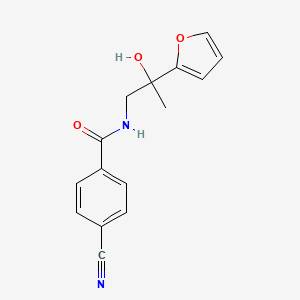

![2-{[1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2608275.png)

![1-chloro-5H-pyrido[4,3-b]indole-4-carboxamide](/img/structure/B2608279.png)

![2-[4-(4-Nitrobenzyl)piperazino]-1,3-benzothiazole](/img/structure/B2608282.png)

![2-[4-(butylamino)quinazolin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2608285.png)